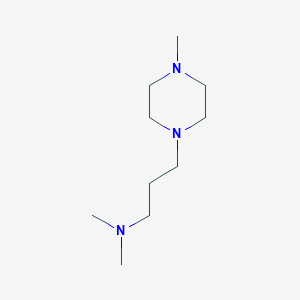

N,N-Dimethyl-3-(4-methylpiperazin-1-YL)propan-1-amine

Description

N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine is a tertiary amine featuring a propane backbone with a dimethylamino group at the terminal position and a 4-methylpiperazine moiety at the third carbon. This structure confers both lipophilic and basic properties, making it a candidate for diverse pharmacological applications, including central nervous system (CNS) targeting and drug delivery systems . The compound’s piperazine ring and dimethylamino group are critical for interactions with biological targets, such as receptors or enzymes, and influence its pharmacokinetic profile.

Properties

IUPAC Name |

N,N-dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-11(2)5-4-6-13-9-7-12(3)8-10-13/h4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEWIXXGYLARMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537067 | |

| Record name | N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90331-23-0 | |

| Record name | N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine typically involves the reaction of 1-(3-aminopropyl)-4-methylpiperazine with dimethylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It is taken up by cells via endocytosis and can modulate various signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to inhibit certain enzymes and receptors makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Derivatives

N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine (CAS 877-96-3)

- Structural Difference : Lacks the 4-methyl group on the piperazine ring.

- Impact : The absence of the methyl group reduces steric hindrance and may increase metabolic susceptibility compared to the methylated analog. This compound is often used as a precursor in synthesizing more complex molecules .

- Applications: Primarily utilized in drug delivery systems, such as lipid nanoparticles (LNPs), due to its ionizable amine properties .

N-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine (CAS 864244-66-6)

- Structural Difference: Replaces one dimethylamino group with a single methyl group.

- Impact : The reduced alkylation may lower lipophilicity, affecting membrane permeability and binding affinity. This modification could optimize metabolic stability while retaining piperazine-mediated receptor interactions .

Phenothiazine Derivatives (e.g., Promazine)

- Example: Promazine (N,N-Dimethyl-3-(10H-phenothiazin-10-yl)propan-1-amine, CAS 58-40-2).

- Structural Difference: Substitutes the 4-methylpiperazine with a phenothiazine ring.

- Impact: The phenothiazine core enhances aromatic interactions, enabling dopamine receptor antagonism (antipsychotic activity).

Antihistamine Analogues

Chlorpheniramine Maleate (3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine)

- Structural Difference : Features a pyridyl and chlorophenyl group instead of the piperazine moiety.

- Impact : The aromatic groups facilitate H1 receptor binding (antihistamine activity), whereas the piperazine analog may target serotonin or adrenergic receptors due to its basic nitrogen centers .

- Key Data : Chlorpheniramine has an EC50 of ~20 nM for H1 receptor inhibition, while piperazine derivatives like the target compound show weaker affinity for histamine receptors .

Squalene Synthase Inhibitors

OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine]

- Structural Difference: Replaces the piperazine with a styrylphenoxy group.

- Impact: The styrylphenoxy moiety enables squalene synthase inhibition (EC50 = 526 nM), critical for cholesterol biosynthesis. The piperazine analog lacks this planar aromatic system, rendering it inactive in this pathway .

- SAR Insight : Saturation or substitution of the linker (e.g., alkyne or amide groups) reduces potency, highlighting the importance of geometric constraints in enzyme inhibition .

CNS-Targeting Agents

5-HT1A Receptor Ligands (e.g., Compound 7)

- Example : N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine.

- Structural Difference: Incorporates a tricyclic adamantane group instead of dimethylamino.

- Impact: The adamantane group enhances 5-HT1A receptor binding (Ki < 10 nM), while the dimethylamino-piperazine analog may prioritize dopamine or sigma receptor interactions .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Metabolic and Physicochemical Properties

| Compound Name | logP | Metabolic Stability | Key Metabolic Pathways |

|---|---|---|---|

| This compound | 1.8 | Moderate | N-demethylation, oxidation |

| N-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine | 1.5 | High | N-oxidation |

| OX03050 [(E)-3-(4-styrylphenoxy)propan-1-ol] | 2.1 | Low | Glucuronidation |

Key Research Findings

Piperazine vs. Phenothiazine: Piperazine derivatives exhibit greater flexibility in receptor targeting, while phenothiazines are restricted to dopaminergic pathways due to their rigid aromatic core .

Linker Optimization : Saturation or elongation of the propane linker in piperazine analogs reduces potency, as seen in squalene synthase inhibitors .

Metabolic Stability : Methylation of the piperazine ring (e.g., 4-methyl group) enhances metabolic stability by shielding the nitrogen from oxidative enzymes .

Biological Activity

N,N-Dimethyl-3-(4-methylpiperazin-1-YL)propan-1-amine, a compound featuring a piperazine ring, has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the compound's biological activity, including its mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 184.29 g/mol. The compound's structure includes a dimethylamino group and a piperazine ring, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound is known to interact with various neurotransmitter receptors, potentially influencing serotonin and dopamine pathways, which may be relevant in treating neurological disorders.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties, inhibiting the growth of various pathogens. For example, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against certain bacterial strains .

Pharmacological Properties

This compound has been investigated for several pharmacological applications:

- Anticancer Activity : Research has indicated that compounds similar to this compound demonstrate promising anticancer properties. For instance, certain derivatives have been shown to downregulate c-MYC expression, a gene associated with tumor proliferation .

- Neurological Applications : The compound is being explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems .

- Antimicrobial Effects : Several studies have highlighted the antimicrobial efficacy of related piperazine derivatives against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

A variety of studies have documented the biological activity of this compound and its derivatives:

Q & A

What are the recommended strategies for optimizing the synthesis of N,N-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine to improve yield and purity?

Answer:

Synthetic optimization should focus on reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For example, highlights the use of palladium catalysts and cesium carbonate in analogous piperazine-containing syntheses, which can stabilize intermediates and reduce side reactions . Purification via column chromatography (e.g., using gradients of ethyl acetate/hexane) or recrystallization is critical for isolating the compound in high purity (>98% by HPLC, as noted in ). Monitoring reaction progress with TLC or LC-MS ensures minimal byproduct formation. Additionally, protecting group strategies for the 4-methylpiperazine moiety may prevent undesired alkylation during synthesis.

How can advanced spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

Answer:

1H and 13C NMR are essential for confirming regiochemistry and stereochemistry. For instance, coupling constants in 1H NMR can distinguish between axial and equatorial conformations of the piperazine ring, while 2D experiments (COSY, HSQC) map proton-carbon correlations . High-resolution mass spectrometry (HRMS) with ESI+ ionization, as used in (m/z 198 [M+H]+), provides accurate molecular weight confirmation. Discrepancies in chemical shifts due to solvent effects or tautomerism can be addressed by comparing experimental data with computational predictions (DFT or machine learning models).

What methodological approaches are used to assess the stability and degradation pathways of this compound under varying storage conditions?

Answer:

Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) identify degradation products. LC-MS/MS and NMR track hydrolytic or oxidative degradation, particularly at the tertiary amine or methylpiperazine groups. specifies storage at 2–8°C in airtight, light-protected containers to prevent moisture absorption and photodegradation . Forced degradation (acid/base, peroxide exposure) coupled with kinetic modeling predicts shelf life and informs formulation strategies.

How can researchers design experiments to evaluate the biological activity of this compound against neurological targets?

Answer:

Structure-activity relationship (SAR) studies should compare the compound with analogs like chlorpheniramine ( ), which shares a tertiary amine and aromatic moieties. In vitro assays (e.g., radioligand binding for dopamine D2/D3 receptors, as in ) quantify affinity (Ki) and selectivity . Functional assays (cAMP inhibition, β-arrestin recruitment) determine agonism/antagonism. Computational docking (AutoDock, Schrödinger) models interactions with receptor binding pockets, prioritizing residues like Asp3.32 in GPCRs. In vivo pharmacokinetics (brain penetration, metabolic stability) are assessed via LC-MS in rodent plasma and tissue homogenates.

What advanced analytical methods are employed to detect and quantify impurities in this compound batches?

Answer:

High-performance liquid chromatography (HPLC) with UV/ELSD detectors, coupled with charged aerosol detection (CAD), quantifies non-UV-active impurities. emphasizes 98% purity thresholds using reverse-phase C18 columns and acetonitrile/water gradients . LC-HRMS identifies structural analogs (e.g., N-oxide byproducts) via exact mass and fragmentation patterns. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) validates purity without chromatographic separation.

How can computational modeling predict the physicochemical properties (e.g., solubility, logP) of this compound?

Answer:

Software like ACD/Labs or Schrödinger’s QikProp calculates logP (predicted ~2.1 for this compound), solubility (mg/mL in aqueous buffers), and pKa (tertiary amine ~9.5). Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model hydration shells and aggregation tendencies. COSMO-RS theory predicts solubility in organic solvents (e.g., DMSO, ethanol) for formulation. These data guide salt selection (e.g., hydrochloride) to enhance bioavailability.

What strategies resolve contradictions in reported pharmacological data for this compound across studies?

Answer:

Meta-analyses should standardize assay conditions (e.g., cell lines, receptor isoforms) and control for batch-to-batch variability. notes that chlorpheniramine’s SNRI activity (Ki = 2 nM) varies with assay pH and membrane preparation methods . Orthogonal validation (e.g., CRISPR knockdown of targets) confirms mechanism specificity. Collaborative reproducibility studies using shared reference standards (e.g., USP-grade compounds) minimize experimental bias.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.